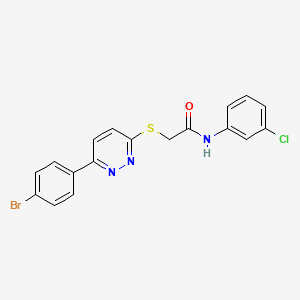

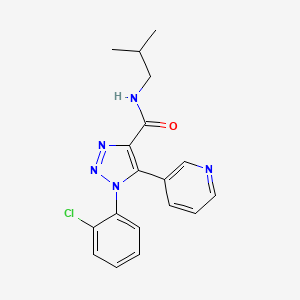

![molecular formula C21H22ClN5O4 B2535318 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide CAS No. 887466-36-6](/img/structure/B2535318.png)

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups. These include a piperazine ring, a pyrrolidinone ring, a nitrophenyl group, and a chlorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a diamine with a dihalide. The pyrrolidinone ring could be formed through a cyclization reaction of an appropriate amine and a carbonyl compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the pyrrolidinone is a five-membered ring with a nitrogen and a carbonyl group, and the phenyl groups are six-membered carbon rings. The presence of the nitro and chloro substituents on the phenyl rings would also affect the overall structure and properties of the molecule .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The piperazine ring could potentially undergo substitution reactions at the nitrogen atoms. The pyrrolidinone ring could potentially undergo reactions at the carbonyl group, such as reduction or condensation reactions. The nitrophenyl and chlorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar nitro, chloro, and carbonyl groups would likely make this compound relatively polar, which could affect its solubility in different solvents. The presence of the nitrogen atoms in the piperazine and pyrrolidinone rings could potentially allow this compound to act as a base .

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Pharmacological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide and its analogs have been extensively studied for their pharmacological activities, particularly as antagonists for specific receptors. Shim et al. (2002) conducted a detailed molecular interaction study of a structurally similar compound, highlighting its potent and selective antagonist activity for the CB1 cannabinoid receptor. The research employed molecular orbital methods, conformational analysis, and 3D-quantitative structure-activity relationship (3D-QSAR) models, revealing insights into the compound's binding interaction with the receptor and proposing its unique spatial orientation and electrostatic character as contributing factors to its antagonist activity (Shim et al., 2002).

Synthesis and Process Optimization

Research has also been directed towards the synthesis and process optimization of related compounds. Cann et al. (2012) developed a convergent, stereoselective, and economical synthesis for a similar CGRP receptor antagonist, demonstrating its synthesis on a multikilogram scale and discussing the advantages and challenges of the process routes (Cann et al., 2012). Additionally, Wei et al. (2016) established a scalable and facile synthetic process for an analogous Rho kinase inhibitor, providing a high-purity product that can be easily scaled up for production (Wei et al., 2016).

Biological and Antimicrobial Activities

Reddy et al. (2013) synthesized a series of new urea and thiourea derivatives of piperazine doped with febuxostat and evaluated their antiviral and antimicrobial activities. Some derivatives exhibited promising antiviral and potent antimicrobial activity, indicating the potential of these compounds in medical applications (Reddy et al., 2013).

Serotonin Receptor Interaction

García et al. (2014) investigated the interaction of a similar compound with the serotonin 5-HT1A receptors. The study synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides and evaluated their in vitro and in vivo receptor antagonistic properties, showing high brain uptake, slow clearance, and stability, suggesting their potential as PET radioligands for neuropsychiatric disorders (García et al., 2014).

Antioxidant and Analgesic Activities

Tumosienė et al. (2019) synthesized novel derivatives containing various substituents and evaluated their antioxidant activity, finding some compounds to exhibit potent antioxidant properties, potentially beneficial for therapeutic applications (Tumosienė et al., 2019). Similarly, Nie et al. (2020) focused on the chemical modification and analgesic activity of an analogous TRPV1 antagonist, aiming to enhance its pharmacological and tolerability profile (Nie et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O4/c22-15-1-3-18(4-2-15)26-14-16(13-20(26)28)23-21(29)25-11-9-24(10-12-25)17-5-7-19(8-6-17)27(30)31/h1-8,16H,9-14H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYODGKJVVCOCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2535245.png)

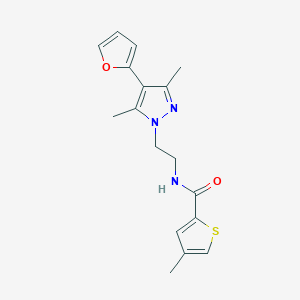

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2535246.png)

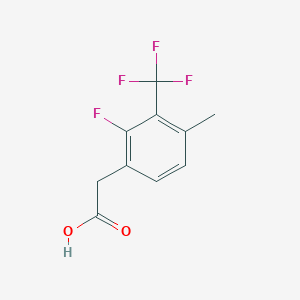

![Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2535252.png)

![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)

![1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2535254.png)

![5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide](/img/structure/B2535256.png)

![N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2535257.png)